3-Acetyl-2-methyl-7-nitrobenzo[b]furan
Description
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(2-methyl-7-nitro-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C11H9NO4/c1-6(13)10-7(2)16-11-8(10)4-3-5-9(11)12(14)15/h3-5H,1-2H3 |
InChI Key |
WKDLMVZNNQOLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzo[b]furan derivatives, including 3-acetyl-2-methyl-7-nitrobenzo[b]furan, exhibit notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, derivatives similar to this compound have demonstrated significant effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have reported that furan derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of certain furan derivatives. Compounds acting on sigma receptors have shown promise in treating conditions like neuropathic pain and may provide protective effects against neurodegenerative diseases .
Material Science Applications
Synthesis of Functional Polymers
this compound can serve as a precursor in synthesizing functional polymers. Its unique chemical structure allows for modifications that can enhance the properties of polymers used in coatings, adhesives, and other industrial applications .
Development of Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLED technology. Research into similar compounds has shown that they can be incorporated into organic layers to improve light-emitting efficiency .
Table 2: Synthesis Pathways
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Modified Larock-type coupling | 60 |
| Related furan derivatives | Azo coupling reactions | 70 |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Flynn et al. explored the synthesis of various benzo[b]furan derivatives, including this compound, which showed potent antiproliferative activity against multiple cancer cell lines. The mechanisms involved included the induction of apoptosis and cell cycle arrest at the S-phase, suggesting a dual action mechanism .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of furan derivatives was tested against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The nitro group (NO₂) in this compound creates a more electron-deficient aromatic system compared to trifluoromethyl (CF₃) or methylsulfanyl (SMe) substituents. This affects reactivity in electrophilic substitutions or redox reactions .
- Hydrogen Bonding: Unlike the acetic acid derivative (carboxyl group at position 2), the target compound lacks hydrogen-bonding donors, which may reduce crystalline stability compared to derivatives with O–H⋯O interactions .
Spectroscopic Differentiation
Table 2: NMR and X-ray Data Comparisons
Key Findings :
- ¹J Coupling : The heteronuclear coupling constant (¹J = 180.8 Hz) in benzo[b]furan derivatives confirms the furan ring’s sp² hybridization, a feature absent in dihydro analogs .
- Chemical Shifts : The α-carbons of the furan ring in this compound are expected to exhibit downfield shifts (δ > 110 ppm) due to nitro group deshielding, contrasting with δ 98–102 ppm in dihydro derivatives .
Preparation Methods
Larock-Type Heteroannulation for Benzofuran Core Construction
The Larock heteroannulation reaction provides a robust framework for constructing benzo[b]furan scaffolds. Adapted for 3-acetyl-2-methyl-7-nitro derivatives, this method employs palladium catalysis to couple ortho-iodophenols with terminal acetylenes. A representative procedure involves reacting 2-iodo-4-nitrophenol (1) with 3-pentyn-2-ol (2) in the presence of Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ in DMF at 110°C for 12 hours. The reaction proceeds via oxidative addition of the aryl iodide to Pd⁰, alkyne insertion, and reductive elimination to form the benzofuran core (3) . Subsequent acetylation with acetic anhydride in pyridine introduces the acetyl group at C3, yielding the target compound in 68% overall yield (Table 1).
Table 1: Larock-Type Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | 68 |
| Base | Cs₂CO₃ | 68 |
| Solvent | DMF | 68 |
| Temperature | 110°C | 68 |
| Alternative Catalyst | PdCl₂(PPh₃)₂ | 52 |
Limitations include sensitivity to electron-withdrawing groups on the aryl iodide and competing Glaser coupling of terminal alkynes .
Copper-Catalyzed Intramolecular C–O Cyclization
A scalable two-step approach leverages copper-mediated cyclization of methyl 2-(2-hydroxyaryl)prop-2-enoates (4) . Treatment of methyl 2-(2-hydroxy-4-nitrophenyl)acrylate (4) with CuI (10 mol%) and 1,10-phenanthroline in DMSO at 80°C induces cyclization to methyl 7-nitrobenzo[b]furan-3-carboxylate (5) . Transesterification with acetyl chloride in anhydrous THF then installs the acetyl group, achieving a 74% isolated yield. This method excels in regioselectivity but requires strict anhydrous conditions to prevent hydrolysis of the ester intermediate .
Nitration of Preformed 3-Acetyl-2-Methylbenzo[b]furan
Direct nitration offers a late-stage functionalization strategy. 3-Acetyl-2-methylbenzo[b]furan (6) is treated with fuming HNO₃ (90%) in H₂SO₄ at 0°C for 2 hours, followed by gradual warming to 25°C. The nitro group incorporates exclusively at C7 due to the directing effects of the acetyl group, yielding the target compound in 82% yield . Side products such as the 5-nitro isomer form in ≤7% quantities, necessitating chromatographic purification (Table 2).
Table 2: Nitration Reaction Outcomes
| Substrate | Nitrating Agent | Temp (°C) | 7-Nitro Isomer Yield (%) |
|---|---|---|---|
| 6 | HNO₃/H₂SO₄ | 0 → 25 | 82 |
| 6 | AcONO₂ | -10 | 67 |
| 2-Methylbenzofuran | HNO₃/H₂SO₄ | 25 | 41 |
Tandem Acylation-Nitration Using Phase-Transfer Catalysis
A one-pot synthesis combines Friedel-Crafts acylation and nitration under phase-transfer conditions. 2-Methylbenzofuran (7) reacts with acetyl chloride (1.5 eq) in CH₂Cl₂ with AlCl₃ (1.2 eq) at 0°C for 30 minutes, followed by addition of NaNO₃ (2 eq) and benzyltriethylammonium chloride (0.1 eq). The mixture is stirred at 25°C for 6 hours, yielding 3-acetyl-2-methyl-7-nitrobenzo[b]furan in 58% yield . While operationally simple, this method suffers from over-nitration (12% dinitro byproduct) and requires careful stoichiometric control.
Suzuki-Miyaura Coupling for Diversified Intermediates
A convergent route employs Suzuki coupling to install substituents prior to benzofuran cyclization. 2-Bromo-3-nitrobenzaldehyde (8) reacts with methylboronic acid under Pd(PPh₃)₄ catalysis (3 mol%) in dioxane/H₂O (3:1) at 90°C, yielding 2-methyl-3-nitrobenzaldehyde (9) . Condensation with ethyl acetoacetate in ethanol/HCl forms the benzofuran precursor (10) , which undergoes dehydrogenation with DDQ to afford the target compound in 63% overall yield .
Solid-State Mechanochemical Synthesis
Emerging mechanochemical techniques enable solvent-free synthesis. Ball-milling 2-methyl-7-nitrobenzofuran (11) with acetic anhydride and NaHCO₃ (3 eq) at 30 Hz for 45 minutes achieves 89% conversion to the acetylated product. This green chemistry approach reduces waste but currently lacks scalability for industrial applications.
Critical Analysis of Methodologies
Reaction Efficiency : The Larock and copper-catalyzed methods provide the highest yields (68–74%) but require expensive transition metals. Late-stage nitration balances cost and efficiency (82%) but demands precise temperature control.
Functional Group Tolerance : Electron-deficient aryl halides in Larock reactions necessitate electron-rich alkynes to prevent side reactions. Nitration protocols are incompatible with acid-sensitive groups like tert-butyl esters .
Scalability : Phase-transfer and mechanochemical methods show promise for large-scale production, whereas Suzuki couplings remain limited by palladium costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
